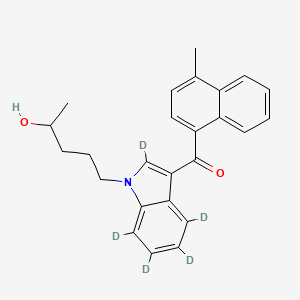

JWH-122(Indole-d5)4-Hydroxypentyl

Description

The landscape of new psychoactive substances is continually evolving, with synthetic cannabinoids representing a significant and challenging category for forensic and clinical laboratories. diva-portal.org These compounds, initially developed for therapeutic research, are now widely encountered in illicit markets. thermofisher.com The rapid emergence of new chemical structures necessitates a deep understanding of their metabolic fate within the human body to develop reliable detection methods.

JWH-122 belongs to the naphthoylindole family of synthetic cannabinoids, a group known for its high affinity for the cannabinoid receptors CB1 and CB2. caymanchem.comcaymanchem.com It is structurally related to other well-known synthetic cannabinoids like JWH-018 and JWH-073. caymanchem.com The parent compound, JWH-122, is extensively metabolized in the body, making the detection of its metabolites crucial for confirming consumption. diva-portal.orgresearchgate.net The primary routes of metabolism for JWH-122 involve hydroxylation of the pentyl chain and the indole (B1671886) ring, as well as carboxylation. diva-portal.orgcaymanchem.com The N-(4-hydroxypentyl) metabolite is an expected and detected Phase I metabolite of JWH-122, found in biological samples such as urine and oral fluid. caymanchem.comnih.govnih.gov

Identifying the metabolites of synthetic cannabinoids like JWH-122 is fundamental to understanding their biotransformation pathways. nih.gov Since parent compounds are often rapidly metabolized and may not be detectable in urine, analytical methods must target their more stable and abundant metabolites. thermofisher.com The identification of specific metabolites, such as JWH-122 N-(4-hydroxypentyl), provides a reliable biomarker for confirming exposure to the parent compound. cerilliant.com Studies involving human liver microsomes and analysis of user specimens have been instrumental in elucidating these metabolic pathways. diva-portal.orgnih.gov This knowledge is critical for forensic toxicology, as it allows laboratories to stay ahead of the ever-changing landscape of new psychoactive substances and ensure accurate drug testing. oup.comresearchgate.net

In the quantitative analysis of synthetic cannabinoid metabolites, deuterated analogs serve as essential internal standards. google.comnih.govlabx.com JWH-122 (Indole-d5) 4-hydroxypentyl is a deuterated form of the major metabolite, where five hydrogen atoms on the indole ring are replaced by deuterium (B1214612). sigmaaldrich.com This isotopic labeling results in a shift in molecular weight, allowing it to be distinguished from the non-labeled analyte by mass spectrometry (MS) based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). labx.comsigmaaldrich.com

The use of a deuterated internal standard that is structurally almost identical to the analyte of interest helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification. labx.comlcms.cz By adding a known amount of the deuterated standard to a sample, any loss of the analyte during extraction or fluctuations in the MS signal can be accounted for, as the internal standard will be affected in a similar manner. lcms.cz This makes JWH-122 (Indole-d5) 4-hydroxypentyl a crucial tool in forensic and clinical settings for the reliable measurement of JWH-122 exposure. cerilliant.comsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C25H25NO2 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |

InChI |

InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3/i5D,6D,11D,12D,16D |

InChI Key |

CLPJTHSXFZPIBP-DHJLQICESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Jwh 122

In Vitro Metabolic Characterization of JWH-122

In vitro studies using human-derived liver preparations are fundamental in elucidating the primary metabolic pathways of xenobiotics like JWH-122. These experiments provide a controlled environment to identify the enzymes involved and the resulting metabolites.

Hepatic Microsomal and Hepatocyte Incubation Studies

Incubation of JWH-122 with human liver microsomes (HLM) has revealed an extensive metabolic profile, with the generation of numerous metabolites. researchgate.net Studies have identified as many as 30 metabolites resulting from various reactions including mono-, di-, and tri-hydroxylation, dehydrogenation, dihydrodiol formation, N-dealkylation, and carboxylation, as well as combinations of these transformations. researchgate.net Hydroxylation has been observed to occur on both the indole (B1671886) alkyl and naphthyl parts of the molecule. researchgate.net

Experiments utilizing human hepatocytes, which contain a broader range of metabolic enzymes and cofactors compared to microsomes, have further confirmed and expanded upon these findings. nih.govresearchgate.net These studies provide a more comprehensive picture of both Phase I and Phase II metabolism. nih.govresearchgate.net The use of chimeric mice with humanized livers has also served as a valuable in vivo model to corroborate in vitro findings, demonstrating a good correlation in the metabolic pathways. researchgate.netresearchgate.net

Elucidation of Phase I Hydroxylation Regioselectivity (e.g., N-4-hydroxylation, N-5-hydroxylation)

A primary and crucial Phase I metabolic pathway for JWH-122 is monohydroxylation of the N-alkyl side chain. researchgate.net The regioselectivity of this hydroxylation is a key characteristic of its metabolism. The two main monohydroxylated metabolites are JWH-122 N-4-hydroxypentyl and JWH-122 N-5-hydroxypentyl. researchgate.netcaymanchem.com

Both in vitro and in vivo studies have consistently demonstrated that the N-4-hydroxylated metabolite is the predominant product of JWH-122 metabolism. researchgate.net This is in contrast to the metabolism of the related compound MAM-2201, where the N-5-hydroxylated metabolite is the primary product. researchgate.net Therefore, the relative abundance of these two hydroxylated metabolites can be a useful tool to distinguish between the intake of JWH-122 and MAM-2201. researchgate.net

Identification of Phase II Conjugation Products (e.g., Glucuronides, Sulfates, Glutathione Conjugates)

Following Phase I functionalization, the hydroxylated metabolites of JWH-122 undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. researchgate.netresearchgate.net The most significant Phase II pathway for synthetic cannabinoids, including JWH-122, is glucuronidation. researchgate.netresearchgate.net Studies have shown that the monohydroxylated metabolites are almost exclusively excreted as conjugates. researchgate.net

In addition to glucuronides, sulfate (B86663) conjugates of JWH-122 metabolites have also been identified, although they appear to be less common than glucuronide conjugates. researchgate.netresearchgate.net The formation of glutathione conjugates has also been noted, particularly in studies comparing JWH-122 with its halogenated analogs. nih.gov

In Vivo Metabolic Profiles of JWH-122

In vivo studies are essential to confirm that the metabolic pathways identified in vitro are relevant in a whole-organism system and to understand the excretion patterns of the metabolites.

Analysis of Metabolite Excretion Patterns in Biological Matrices (e.g., Urine, Serum, Oral Fluid)

The metabolites of JWH-122 have been successfully identified in various biological matrices, making them reliable biomarkers for confirming consumption.

Urine: Urine is a primary matrix for detecting JWH-122 use, with metabolites being the main targets as the parent compound is rarely found. nih.gov The JWH-122 N-hydroxypentyl metabolite has been frequently identified in urine samples from individuals who have used the substance. nih.gov Studies have shown that metabolites are primarily excreted in urine as glucuronide conjugates. researchgate.net

Serum: The JWH-122 N-(4-hydroxypentyl) metabolite is also detectable in serum. caymanchem.com

Oral Fluid: Analysis of oral fluid has also proven to be a viable method for detecting JWH-122 and its metabolites. nih.govnih.gov In one study of a consumer, the parent drug and its N-(4-OH) metabolite were quantified, while the N-(5-OH) metabolite was only found in trace amounts. nih.govnih.gov

Relative Abundance of Primary Hydroxylated Metabolites

Consistent with in vitro findings, in vivo studies confirm the predominance of the N-4-hydroxylated metabolite of JWH-122. researchgate.net In an analysis of oral fluid from a JWH-122 user, the N-(4-OH) metabolite was quantified, whereas the N-(5-OH) metabolite was only detectable in trace amounts below the limit of quantification. nih.govnih.gov This reinforces the utility of the ratio of N-4- to N-5-hydroxylated metabolites in distinguishing JWH-122 intake from that of other synthetic cannabinoids like MAM-2201, for which the N-5-hydroxylated metabolite is the major product. researchgate.net

Data Tables

Table 1: Major In Vitro Metabolites of JWH-122

| Metabolite Class | Specific Metabolites Identified | Metabolic Reaction | Reference |

| Phase I | JWH-122 N-4-hydroxypentyl | Monohydroxylation | researchgate.net |

| JWH-122 N-5-hydroxypentyl | Monohydroxylation | researchgate.net | |

| Carboxylated metabolites | Carboxylation | researchgate.net | |

| Dihydrodiol metabolites | Dihydrodiol formation | researchgate.net | |

| Dehydrogenated metabolites | Dehydrogenation | researchgate.net | |

| N-dealkylated metabolites | N-dealkylation | researchgate.net | |

| Phase II | Glucuronide conjugates | Glucuronidation | researchgate.net |

| Sulfate conjugates | Sulfation | researchgate.net | |

| Glutathione conjugates | Glutathione conjugation | nih.gov |

Table 2: Detection of JWH-122 and its Metabolites in Biological Matrices

| Biological Matrix | Detected Analytes | Key Findings | Reference |

| Urine | JWH-122 N-hydroxypentyl metabolites | Metabolites are primary targets; mainly excreted as glucuronides. | researchgate.netnih.gov |

| Serum | JWH-122 N-(4-hydroxypentyl) metabolite | Confirmed presence of the major Phase I metabolite. | caymanchem.com |

| Oral Fluid | JWH-122, JWH-122 N-(4-OH), JWH-122 N-(5-OH) | N-(4-OH) metabolite was quantified; N-(5-OH) was in trace amounts. | nih.govnih.gov |

Synthesis and Analytical Characterization of Jwh 122 Indole D5 4 Hydroxypentyl

Synthetic Strategies for Deuterated JWH-122 Metabolites

The creation of deuterated JWH-122 metabolites for use as internal standards requires precise chemical synthesis that incorporates deuterium (B1214612) atoms into the molecular structure. cerilliant.com These labeled compounds are essential for accurate quantification in mass spectrometry-based assays, as they mimic the chemical and physical properties of the non-labeled analyte. nih.gov

A key step in the synthesis of JWH-122 and its metabolites is the acylation of the indole (B1671886) ring. cerilliant.comnih.gov Achieving regioselectivity, specifically at the C3 position of the indole, is critical. Traditional Friedel-Crafts acylation of unprotected indoles can be problematic, often resulting in low yields due to competing substitution at the N1 position or polymerization. nih.gov

To overcome these challenges, a highly efficient, tin-mediated Friedel-Crafts type acylation has been successfully applied to deuterated indole substrates (indole-d7). cerilliant.com This method offers several advantages:

High Regioselectivity : It directs the acylation specifically to the C3 position. cerilliant.com

Improved Yields : The use of a tin mediator, such as SnCl4, dramatically increases reaction yields compared to other methods. cerilliant.com

Isotopic Integrity : When applied to isotopically labeled substrates like indole-d7, no scrambling or loss of deuterium is observed during the reaction. cerilliant.com

The reaction proceeds by forming an addition complex between SnCl4 and the indole, which then reacts with the appropriate acid chloride (e.g., 4-methyl-1-naphthoyl chloride) to form the desired 3-acylindole precursor. cerilliant.com This strategy is fundamental to producing the core structure of JWH-122 from a deuterated starting material.

Deuterium labeling is a vital technique for producing internal standards used in quantitative mass spectrometry. nih.govspringernature.com The goal is to create a molecule that is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. nih.gov For JWH-122(Indole-d5)4-Hydroxypentyl, the deuterium atoms are incorporated into the indole ring. cerilliant.com

The primary approach for creating such labeled compounds is to begin the synthesis with an isotopically enriched precursor, in this case, a deuterated version of indole. cerilliant.com This ensures the label is integrated into the core structure of the molecule from the outset. Traditional methods for deuterium incorporation include metal-catalyzed or acid/base-promoted C-H/C-D exchange. springernature.com The use of a deuterated starting material in a well-controlled, high-yield synthesis, such as the tin-mediated acylation, prevents the loss of the isotopic label and ensures the final product effectively mimics the behavior of the natural metabolite during sample extraction, chromatography, and ionization. cerilliant.comnih.gov

Methodologies for Analytical Purity and Isotopic Integrity Assessment

After synthesis, the resulting this compound must undergo rigorous testing to be certified as a reference material. This involves confirming its chemical purity and verifying the success of the isotopic labeling. sigmaaldrich.com

High-resolution mass spectrometry (HRMS) is a critical tool for characterizing isotopically labeled standards. oup.comfuture4200.com It provides an accurate mass measurement, which confirms the elemental composition of the synthesized molecule. future4200.com For a deuterated compound, HRMS is used to determine the isotopic distribution—the relative abundance of molecules containing different numbers of deuterium atoms (from D0 to D5). cerilliant.com

An ideal synthesis of this compound would yield a product with a very high percentage of the D5 species and minimal amounts of D4, D3, or other isotopologues. This high isotopic purity is essential for preventing cross-talk or interference with the signal from the non-labeled analyte in a quantitative assay. The analysis confirms that the desired number of deuterium atoms has been incorporated and that there was no significant isotopic scrambling during the synthesis. cerilliant.com

Table 1: Example Isotopic Distribution Data for a Deuterated JWH Metabolite

This table illustrates typical data obtained from HRMS analysis for a D5-labeled compound, demonstrating high isotopic purity.

| Isotope | Relative Abundance |

|---|---|

| D5 | 92.530% |

| D4 | 7.247% |

| D3 | 0.184% |

| D2 | 0.040% |

| D1 | 0.000% |

Source: Adapted from Cerilliant research on deuterated JWH metabolites. cerilliant.com

Chromatographic techniques are employed to assess the chemical purity of the synthesized standard, ensuring it is free from starting materials, byproducts, or other impurities. nih.govnih.gov The most common methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). sci-hub.boxnih.gov

These methods separate the target compound from other substances based on its chemical properties as it passes through a chromatographic column. sci-hub.box The mass spectrometer then detects the eluting compound, confirming its identity by its mass and fragmentation pattern. nih.gov Method validation for purity analysis typically involves assessing several parameters to ensure the results are reliable. nih.govnih.gov

Table 2: Typical Parameters for LC-MS/MS Purity Analysis

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. oup.com | Coefficient of determination (R²) ≥ 0.99 nih.gov |

| Accuracy | The closeness of the measured value to the true value. oup.com | Within ±15-20% of the nominal value. oup.comsci-hub.box |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. oup.com | Relative Standard Deviation (RSD) ≤ 15%. oup.comsci-hub.box |

| Recovery | The efficiency of the extraction process used to isolate the analyte from its matrix. oup.comsci-hub.box | Often in the range of 70-120%. nih.govsci-hub.box |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. sci-hub.box | No significant interfering peaks at the retention time of the analyte. sci-hub.box |

By combining HRMS for isotopic verification and chromatographic methods for chemical purity, the identity, purity, and integrity of this compound can be definitively established, qualifying it for use as a certified reference material. cerilliant.comsigmaaldrich.com

Application of Jwh 122 Indole D5 4 Hydroxypentyl As an Internal Standard in Research Analysis

Quantitative Mass Spectrometry for Metabolite Detection and Quantification

The application of JWH-122 (Indole-d5) 4-Hydroxypentyl as an internal standard is fundamental to achieving accurate and precise quantification of JWH-122 metabolites in complex biological matrices. Mass spectrometry, coupled with chromatographic separation, provides the necessary selectivity and sensitivity for these analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

LC-MS/MS is a powerful technique for the detection and quantification of synthetic cannabinoid metabolites. The development of robust LC-MS/MS methods relies on the use of appropriate internal standards to correct for matrix effects and variations in sample preparation and instrument response.

JWH-122 (Indole-d5) 4-hydroxypentyl is an ideal internal standard for the quantification of the corresponding non-deuterated JWH-122 4-hydroxypentyl metabolite. cerilliant.comsigmaaldrich.com Its chemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization. The mass difference introduced by the five deuterium (B1214612) atoms allows for their distinct detection by the mass spectrometer.

Several studies have detailed the development and validation of LC-MS/MS methods for the analysis of synthetic cannabinoids and their metabolites, including those of JWH-122. uniklinik-freiburg.denih.govoup.comresearchgate.net These methods often involve enzymatic hydrolysis of urine samples to cleave glucuronide conjugates, followed by liquid-liquid or solid-phase extraction to isolate the analytes. uniklinik-freiburg.denih.govoup.comresearchgate.net Chromatographic separation is typically achieved using a C18 or similar reversed-phase column with a gradient elution of water and acetonitrile (B52724) containing a small percentage of formic acid to improve ionization. nih.govresearchgate.netresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. uniklinik-freiburg.de

A study screening for 29 biomarkers of various synthetic cannabinoids, including JWH-122 metabolites, in military urine specimens utilized a qualitative LC-MS/MS method. researchgate.net The procedure involved enzyme hydrolysis and acetonitrile precipitation before analysis. researchgate.net Another comprehensive method for 32 synthetic cannabinoid metabolites established linearity from 0.5–200 ng/mL with acceptable accuracy and precision. oup.com

| Parameter | Value/Range | Reference |

| Linearity Range | 0.5–200 ng/mL | oup.com |

| Recovery | 48% to 104% | oup.com |

| Intraday/Interday Accuracy Error | < ±20% | oup.com |

| Intraday/Interday Precision RSD | < ±15% | oup.com |

| Limit of Detection (LOD) | 0.5–10 ng/mL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is another widely used technique for the analysis of synthetic cannabinoids. researchgate.net While often requiring derivatization to improve the volatility and thermal stability of the analytes, GC-MS can provide excellent chromatographic resolution and characteristic mass spectra for identification.

In the context of JWH-122 analysis, a study comparing GC-MS and ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) for the determination of JWH-122 and other synthetic cannabinoids in oral fluid demonstrated the utility of both platforms. nih.govnih.govresearchgate.net The GC-MS method required derivatization with BSTFA containing 1% TMCS. nih.gov JWH-122 (Indole-d5) 4-hydroxypentyl can be employed as an internal standard in such GC-MS methods to correct for variability in the derivatization process and injection volume.

A screening method using both GC-MS and UHPLC-HRMS was developed for JWH-122 and its metabolites in urine. mdpi.com Sample preparation involved hydrolysis with β-glucuronidase and liquid-liquid extraction. mdpi.com The GC-MS analysis was performed in total ion monitoring mode. mdpi.com

| Technique | Sample Matrix | Key Findings | Reference |

| GC-MS | Oral Fluid | Successfully quantified JWH-122 after derivatization. | nih.govnih.govresearchgate.net |

| GC-MS | Urine | Used for screening of parent compounds and metabolites. | mdpi.com |

| GC-MS/MS | Herbal Samples | Identified various synthetic cannabinoids, including JWH-122 isomers. | researchgate.net |

Utilization of High-Resolution Mass Spectrometry for Comprehensive Profiling

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, offers significant advantages for the analysis of synthetic cannabinoids. nih.gov HRMS provides highly accurate mass measurements, which aids in the identification of unknown metabolites and the differentiation of isobaric compounds.

The use of JWH-122 (Indole-d5) 4-hydroxypentyl as an internal standard in HRMS workflows is crucial for ensuring accurate quantification. A study employing UHPLC-HRMS for the quantification of JWH-122 and its metabolites in oral fluid highlighted the capability of this technique to detect and quantify metabolites that were only present in trace amounts. nih.govnih.govmdpi.com

Another study developed a sensitive and quantitative screening method for a wide range of synthetic cannabinoid metabolites in urine using UHPLC-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS). researchgate.net This method demonstrated good linearity, precision, and accuracy, with the ability to confirm compounds at concentrations ranging from 0.1 to 12 ng/mL. researchgate.net

HRMS can also be combined with techniques like ion mobility spectrometry (IMS) to further enhance separation and characterization of isomeric metabolites. chemrxiv.org

Role in Analytical Method Validation in Biological Matrices

The validation of an analytical method is essential to ensure its reliability for its intended purpose. JWH-122 (Indole-d5) 4-Hydroxypentyl plays a key role in the validation of methods for the quantification of the JWH-122 4-hydroxypentyl metabolite in various biological matrices.

Evaluation of Selectivity and Linearity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of a deuterated internal standard like JWH-122 (Indole-d5) 4-hydroxypentyl is critical for establishing selectivity. In LC-MS/MS methods, the selectivity is demonstrated by the absence of interfering peaks at the retention time and specific mass transitions of the analyte and the internal standard in blank matrix samples. uniklinik-freiburg.de

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear relationship, typically with a coefficient of determination (r²) greater than 0.99, is expected over a defined concentration range. uniklinik-freiburg.denih.gov Studies have demonstrated linearity for JWH-122 and its metabolites over ranges such as 0.05-0.5 ng/mL to 10 ng/mL and up to 50 ng/mL in oral fluid. uniklinik-freiburg.denih.gov

Assessment of Accuracy, Precision, and Recovery

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent error or bias.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-assay (within a single run) and inter-assay (between different runs) precision are evaluated. For synthetic cannabinoid assays, acceptable precision is generally considered to be within 15-20%. uniklinik-freiburg.deoup.comnih.gov

Recovery is the efficiency of the extraction process. It is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. The use of an internal standard like JWH-122 (Indole-d5) 4-hydroxypentyl helps to compensate for incomplete or variable recovery.

A study on the determination of JWH-122 in oral fluid reported analyte recovery to be consistently above 70%, with intra- and inter-assay precision and accuracy better than 16%. nih.govnih.gov Another LC-MS/MS method for 18 synthetic cannabinoids reported intraday and interday precision below 15% with a maximum bias of 8.3%. uniklinik-freiburg.de

| Validation Parameter | Acceptance Criteria/Reported Value | Reference |

| Linearity (r²) | > 0.99 | uniklinik-freiburg.denih.gov |

| Accuracy (% bias) | < ±15-20% | uniklinik-freiburg.deoup.comnih.gov |

| Precision (% RSD) | < 15-20% | uniklinik-freiburg.deoup.comnih.gov |

| Recovery | > 70% | nih.govnih.gov |

| Matrix Effect | < 15% | nih.govnih.gov |

Mitigating Matrix Effects in Complex Samples

In analytical chemistry, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly compromise the accuracy of results. These effects arise from the co-elution of interfering substances present in the sample matrix, which can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. The use of a stable isotope-labeled internal standard, such as JWH-122 (Indole-d5) 4-hydroxypentyl, is a widely accepted and effective strategy to counteract these matrix effects. future4200.comnih.gov

The principle behind this mitigation lies in the chemical and physical similarities between the analyte and its deuterated counterpart. JWH-122 (Indole-d5) 4-hydroxypentyl co-elutes with the non-labeled JWH-122 4-hydroxypentyl metabolite during chromatographic separation. Because they have nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement from the matrix. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification. future4200.comnih.govnih.gov

Table 1: Research Findings on Matrix Effect Mitigation using Isotope-Labeled Internal Standards

| Study Focus | Key Finding | Citation |

| Analysis of synthetic cannabinoids in oral fluid | Matrix effect was always lower than 15% when using an internal standard. | nih.govnih.gov |

| Qualitative confirmation of synthetic cannabinoids in urine | Matrix effects ranged from 95-122% using a deuterated internal standard. | future4200.com |

| Analysis of synthetic cannabinoids in whole blood | Low matrix effects were observed with the use of an internal standard. | biotage.com |

Sample Preparation Techniques for Deuterated Metabolite Analysis

The accurate analysis of JWH-122 (Indole-d5) 4-hydroxypentyl and its corresponding non-labeled metabolite necessitates robust sample preparation techniques to isolate them from the complex biological matrix.

Advanced Extraction Procedures

Several advanced extraction techniques are employed to ensure high recovery and sample purity.

Solid Phase Extraction (SPE): This is a common and effective method for extracting synthetic cannabinoids and their metabolites from urine and other biological fluids. nih.govunitedchem.comunite.it The process involves passing the sample through a cartridge containing a solid adsorbent. The analytes of interest are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a suitable solvent. Polymeric resins are often favored as they can eliminate conditioning steps, saving time and solvent. unitedchem.com For instance, a method using a polymeric solid phase extraction cartridge has been shown to produce a cleaner, more concentrated sample, leading to enhanced limits of detection. unitedchem.com

Liquid-Liquid Extraction (LLE): LLE is another widely used technique for the extraction of synthetic cannabinoids from serum and oral fluid. nih.govnih.govnih.govuq.edu.au This method partitions the analytes between two immiscible liquid phases. For example, a validated method for 30 synthetic cannabinoids in human serum utilized LLE with high sensitivity. nih.gov Another study on oral fluid samples also employed LLE prior to analysis. nih.govnih.gov

Disposable Pipette Extraction (DPX): DPX is a miniaturized form of solid-phase extraction that utilizes a sorbent loosely contained within a pipette tip. exlibrisgroup.comoup.comdpxtechnologies.comresearchgate.net This technique allows for rapid and efficient extraction with minimal solvent usage, making it particularly suitable for forensic analysis where sample volumes may be limited. exlibrisgroup.comoup.comresearchgate.net The turbulent mixing of the sorbent and sample during aspiration and dispensing steps enhances extraction efficiency. dpxtechnologies.com

Table 2: Comparison of Advanced Extraction Procedures

| Extraction Technique | Principle | Advantages | Common Applications | Citations |

| Solid Phase Extraction (SPE) | Analyte retention on a solid sorbent | High recovery, high sample purity | Urine, biological fluids | nih.govunitedchem.comunite.it |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible liquids | High sensitivity, well-established | Serum, oral fluid | nih.govnih.govnih.govuq.edu.au |

| Disposable Pipette Extraction (DPX) | Miniaturized SPE within a pipette tip | Rapid, minimal solvent use, good for small samples | Forensic analysis, sweat samples | exlibrisgroup.comoup.comdpxtechnologies.comresearchgate.net |

Impact of Enzymatic Hydrolysis on Metabolite Detection in Conjugated Forms

In the body, synthetic cannabinoids and their metabolites undergo phase II metabolism, where they are often conjugated with glucuronic acid to form more water-soluble compounds for easier excretion. nih.govresearchgate.netnih.gov These conjugated metabolites, such as JWH-122 4-hydroxypentyl glucuronide, are often the predominant forms found in urine. nih.govnih.govresearchgate.net

Direct analysis of these conjugated forms can be challenging. Therefore, an enzymatic hydrolysis step is typically included in the sample preparation process. future4200.comnih.govchromtech.net.auresearchgate.net This involves treating the sample with an enzyme, such as β-glucuronidase, which cleaves the glucuronide bond, releasing the free metabolite. unitedchem.comchromtech.net.ausc.edu This deconjugation step is critical for accurate quantification as it ensures that the total concentration of the metabolite (both free and conjugated) is measured. Studies have shown that without enzymatic hydrolysis, a significant portion of the metabolites would go undetected. nih.govresearchgate.net For example, research on JWH-018 and JWH-073 metabolites revealed that (ω)- and (ω-1)-hydroxyl metabolites were exclusively excreted as glucuronic acid conjugates. nih.gov

Comparative Metabolomics and Differentiation Research

Comparative Metabolic Pathways with Structural Analogs (e.g., MAM-2201, JWH-018, JWH-210)

The metabolic pathways of JWH-122 are often compared with its structural analogs, such as MAM-2201, JWH-018, and JWH-210, to identify common and distinguishing metabolic features. These compounds belong to the naphthoylindole family of synthetic cannabinoids. wikipedia.orgeuropa.eu

JWH-122 and MAM-2201: MAM-2201 is a fluorinated analog of JWH-122. researchgate.netwikipedia.org Both compounds undergo extensive metabolism, primarily through hydroxylation of the pentyl chain and carboxylation. researchgate.net A key differentiator in their metabolism lies in the position of hydroxylation. In vitro and in vivo studies have shown that the N-4-hydroxypentyl metabolite is predominant for JWH-122, whereas the N-5-hydroxypentyl metabolite is the primary metabolite of MAM-2201. researchgate.net This distinction is critical, as MAM-2201 can metabolize to JWH-122 metabolites, making the relative concentrations of the N-4 and N-5-hydroxylated metabolites essential for distinguishing between the use of these two compounds. researchgate.net

JWH-018: As one of the earliest and most well-known synthetic cannabinoids, JWH-018's metabolism has been extensively studied. nih.govnih.gov Similar to JWH-122, its metabolism is dominated by hydroxylation of the pentyl side chain, leading to the formation of (ω)-OH and (ω-1)-OH metabolites. nih.gov The enzyme primarily responsible for JWH-018 metabolism is CYP2C9. nih.govnih.gov Genetic variations in this enzyme can significantly alter the metabolic rate and the profile of metabolites produced. nih.govnih.gov Unlike JWH-122, JWH-018 also undergoes N-dealkylation to a lesser extent. psu.edu The monohydroxylated metabolites of JWH-018 have been found to retain significant biological activity. antoniocasella.eu

JWH-210: JWH-210 is a potent cannabinoid agonist that is structurally similar to JWH-122. soft-tox.orgwikipedia.org Its known metabolites include those resulting from hydroxylation at the 4-pentyl, 5-pentyl, and 5-indole positions, as well as the N-pentanoic acid metabolite. soft-tox.org The detection of these metabolites in urine and serum serves as a marker for JWH-210 use. soft-tox.orgnih.gov

Metabolic Reactions: The primary phase I metabolic reactions for these synthetic cannabinoids include:

Hydroxylation: This is a major pathway, occurring on the N-alkyl chain (pentyl group) and the indole (B1671886) or naphthalene (B1677914) rings. researchgate.netpsu.edusoft-tox.org

Carboxylation: The terminal carbon of the pentyl chain can be oxidized to a carboxylic acid. researchgate.netsoft-tox.org

Dehydrogenation: Formation of double bonds in the alkyl chain has been observed. dshs-koeln.de

N-dealkylation: This is a more minor pathway for some of these compounds. psu.edu

Oxidative Defluorination: For fluorinated analogs like MAM-2201, this can be a major pathway, though it may not be readily observed in all in vitro systems. researchgate.netfrontiersin.org

Phase II metabolism involves the conjugation of phase I metabolites with glucuronic acid or sulfate (B86663) to facilitate excretion. nih.govnih.gov

| Compound | Primary Metabolic Pathways | Key Differentiating Metabolites |

| JWH-122 | N-4-hydroxylation, N-5-hydroxylation, Carboxylation researchgate.netdshs-koeln.de | Predominantly N-4-hydroxypentyl metabolite researchgate.net |

| MAM-2201 | N-5-hydroxylation, N-4-hydroxylation, Carboxylation, Oxidative Defluorination researchgate.netnih.gov | Predominantly N-5-hydroxypentyl metabolite researchgate.net |

| JWH-018 | ω- and (ω-1)-hydroxylation of the pentyl chain, N-dealkylation nih.govpsu.edu | (ω)-OH and (ω-1)-OH metabolites nih.gov |

| JWH-210 | N-4-hydroxylation, N-5-hydroxylation, 5-hydroxyindole, N-pentanoic acid soft-tox.org | N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites soft-tox.org |

Use of Deuterated Metabolite Ratios for Source Differentiation Studies

The use of stable isotope-labeled internal standards, such as JWH-122(Indole-d5) 4-hydroxypentyl metabolite, is fundamental in quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). cerilliant.comsigmaaldrich.com These deuterated standards serve as reliable internal references for the accurate quantification of the target analyte in biological matrices. cerilliant.comsigmaaldrich.com

In the context of source differentiation, particularly when trying to distinguish the intake of structurally related synthetic cannabinoids that produce common metabolites, the precise quantification enabled by deuterated standards is invaluable. For instance, since MAM-2201 metabolizes to JWH-122 metabolites, simply detecting these metabolites is insufficient to determine the parent compound. researchgate.net By using deuterated standards for both the N-4-hydroxypentyl and N-5-hydroxypentyl metabolites of JWH-122, toxicologists can accurately determine the ratio of these two key metabolites.

A higher ratio of the N-4-hydroxypentyl metabolite to the N-5-hydroxypentyl metabolite would strongly suggest the use of JWH-122. Conversely, a higher proportion of the N-5-hydroxypentyl metabolite would point towards MAM-2201 as the parent compound. researchgate.net This ratiometric analysis, underpinned by the use of deuterated internal standards, provides a more definitive means of source differentiation than qualitative identification alone.

Investigation of Shared and Unique Biotransformation Products across Synthetic Cannabinoid Classes

The metabolic fate of synthetic cannabinoids is not uniform across different chemical classes. While there are shared metabolic pathways, unique biotransformation products often emerge due to structural differences.

Shared Biotransformations: A common feature across many synthetic cannabinoid classes, including the naphthoylindoles (e.g., JWH series), is the extensive metabolism of the N-alkyl side chain. frontiersin.org Hydroxylation at various positions of the alkyl chain and subsequent oxidation to a carboxylic acid are frequently observed metabolic steps. researchgate.netsoft-tox.orgdshs-koeln.de For synthetic cannabinoids with a pentyl side chain, metabolism on the penultimate (ω-1) and terminal (ω) carbons is a common pattern. frontiersin.org

Unique Biotransformations: The specific chemical structure of a synthetic cannabinoid dictates its unique metabolic profile. For example:

Fluorinated Analogs: Compounds like MAM-2201, which contain a fluorine atom, can undergo oxidative defluorination, a pathway not available to their non-fluorinated counterparts like JWH-122. researchgate.netfrontiersin.org However, this metabolic pathway's prominence can differ between in vitro and in vivo systems. frontiersin.org

Indazole vs. Indole Core: Synthetic cannabinoids with an indazole core, such as AB-CHMINACA, may be primarily metabolized by different cytochrome P450 (CYP) isoforms (e.g., CYP3A4) compared to indole-based compounds. nih.gov

Amide-Containing Compounds: Synthetic cannabinoids with an amide group, like PX-1 and PX-2, show significant amide hydrolysis as a primary metabolic route. nih.gov

Future Research Directions and Analytical Innovations

Development of Novel Deuterated Standards for Emerging Synthetic Cannabinoids

The rapid emergence of new synthetic cannabinoids necessitates the parallel development of corresponding stable isotope-labeled internal standards for accurate quantification in biological matrices. nih.govcannabissciencetech.com Deuterated standards, such as JWH-122(Indole-d5)4-Hydroxypentyl, are indispensable in mass spectrometry-based analytical methods. google.comcerilliant.com They serve as internal benchmarks, mimicking the chemical behavior of the target analyte during extraction and ionization, thereby correcting for variations in sample preparation and instrument response. google.com

The synthesis of these standards can be complex, as exemplified by the multi-step processes required for many cannabinoid ligands. nih.gov However, their availability is critical for forensic laboratories to maintain up-to-date and validated testing methods. cannabissciencetech.comojp.gov The use of deuterated analogs as internal standards has been shown to improve the precision and accuracy of quantification for various synthetic cannabinoids and their metabolites. researchgate.net For instance, in the analysis of JWH-018 and its metabolites, deuterated standards were crucial for achieving acceptable intra- and inter-run imprecision and accuracy. researchgate.net As new generations of SCs with diverse chemical structures are identified, the demand for a comprehensive library of corresponding deuterated standards will continue to grow, enabling reliable forensic and clinical analysis. ojp.govnih.govisotope.com

Advanced Spectrometric Approaches for Metabolite Structural Elucidation

The identification of metabolic products is paramount for confirming the consumption of synthetic cannabinoids, as parent compounds are often extensively metabolized and rarely detected in urine samples. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as quadrupole time-of-flight (QTOF) mass spectrometry, have become invaluable tools for the structural elucidation of novel metabolites. ojp.govnih.gov These advanced spectrometric approaches provide high mass accuracy and resolution, enabling the differentiation of structurally similar compounds, including positional isomers. acs.org

The use of techniques like SWATH acquisition with QTOF-MS allows for non-targeted data collection, creating a digital archive of all detectable compounds in a sample. ojp.govnih.gov This "sample-mining" capability is particularly useful for the retrospective identification of emerging SCs and their metabolites as new reference standards become available. ojp.govnih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that are crucial for elucidating the exact structure of metabolites, such as the position of hydroxylation on the alkyl chain or aromatic rings. nih.gov For example, distinguishing between the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites of JWH-122 is critical for accurate interpretation and can be achieved through careful analysis of their mass spectral data. nih.gov

| Analytical Technique | Application in SC Analysis | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of parent SCs and metabolites in oral fluid. nih.gov | Established technique with good sensitivity. nih.gov |

| Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) | Confirmatory analysis and quantification of parent SCs and metabolites. nih.gov | High sensitivity and specificity, enabling differentiation of isomers. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detection and quantification of SC metabolites in urine and blood. researchgate.netoup.com | High throughput and sensitivity for a wide range of analytes. oup.com |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Identification of novel SCs and their metabolites through non-targeted analysis. nih.gov | High mass accuracy and retrospective data analysis capabilities. ojp.govnih.gov |

Expansion of Metabolic Pathway Mapping for Comprehensive Understanding of Synthetic Cannabinoid Biotransformation

A thorough understanding of the metabolic pathways of synthetic cannabinoids is essential for identifying the most reliable biomarkers of consumption. researchgate.netnih.gov In vitro models, such as human liver microsomes (HLMs), human hepatocytes, and the fungus Cunninghamella elegans, are widely used to predict and generate metabolites of new SCs. nih.govnih.gov These studies have revealed common metabolic routes, including hydroxylation, carboxylation, and defluorination for fluorinated analogs. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting JWH-122(Indole-d5)4-Hydroxypentyl in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Column : Reverse-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm particle size).

- Mobile Phase : Gradient of methanol/water with 0.1% formic acid.

- Detection : Multiple reaction monitoring (MRM) transitions specific to the deuterated indole moiety and hydroxypentyl side chain (e.g., m/z 376.5 → 155.1) .

- Sample Prep : Enzymatic hydrolysis (e.g., β-glucuronidase) for metabolite liberation prior to extraction .

Q. What metabolic pathways produce this compound?

- Methodological Answer : The metabolite arises from:

- Primary Pathway : Hydroxylation at the pentyl side chain (C4 position) of JWH-122, followed by glucuronidation for urinary excretion.

- Deuterated Stability : The indole-d5 label ensures minimal isotopic interference during metabolic studies, aiding pathway validation .

Q. How do researchers validate quantification accuracy for this compound?

- Methodological Answer :

- Internal Standards : Use deuterated analogs (e.g., this compound) to correct for matrix effects and ionization variability .

- Calibration Curves : Linear range of 0.1–100 ng/mL in urine, with R² > 0.99 .

- Recovery Studies : Spike-and-recovery experiments in blank urine at low, medium, and high concentrations (e.g., 1, 10, 50 ng/mL) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite identification across studies?

- Methodological Answer :

- Cross-Validation : Compare MRM transitions with synthetic reference standards (e.g., Cayman Chemicals) to confirm fragmentation patterns .

- High-Resolution MS : Use Q-TOF or Orbitrap instruments to distinguish isobaric metabolites (e.g., 4-hydroxypentyl vs. 5-hydroxypentyl isomers) .

- Peer Review : Prioritize studies published in journals adhering to ICMJE standards, which mandate detailed chemical validation .

Q. What experimental designs mitigate matrix effects in urine quantification?

- Methodological Answer :

- Matrix-Matched Calibration : Prepare calibrators in pooled drug-free urine to mimic sample composition .

- Post-Column Infusion : Map ion suppression zones to optimize chromatographic separation .

- Dilution Integrity : Validate 1:10 dilutions to reduce interference from high-abundance urinary metabolites .

Q. How should researchers address stability challenges in long-term storage?

- Methodological Answer :

- Storage Conditions : Store at −20°C in amber vials to prevent photodegradation and thermal hydrolysis .

- Freeze-Thaw Stability : Conduct three cycles (−20°C to RT) with ≤15% variability in analyte concentration .

Data Contradiction Analysis

Q. Why do some studies report variable detection rates for this compound?

- Methodological Answer :

- Population Variability : Differences in CYP450 enzyme activity (e.g., CYP2C9 polymorphisms) affect metabolic rates .

- Cutoff Thresholds : Discrepancies arise from varying limits of detection (LOD) across assays (e.g., 0.1 ng/mL vs. 1 ng/mL) .

- Cross-Reactivity : Antibody-based assays (ELISA) may falsely detect structurally similar metabolites, unlike LC-MS/MS .

Q. How can conflicting pharmacokinetic data be reconciled?

- Methodological Answer :

- Meta-Analysis : Pool data from studies using harmonized protocols (e.g., SAMHSA guidelines) to assess inter-laboratory variability .

- In Vitro/In Vivo Correlation : Use hepatocyte models to confirm metabolic half-lives and compare with human excretion data .

Method Validation Parameters

Q. What parameters define a robust LC-MS/MS method for this analyte?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.